5-Boc-8-bromo-5H-pyrido[3,2-b]indole
Description
5-Boc-8-bromo-5H-pyrido[3,2-b]indole is a heterocyclic compound featuring a pyridoindole scaffold substituted with a tert-butoxycarbonyl (Boc) group at position 5 and a bromine atom at position 6. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.
Properties
Molecular Formula |
C16H15BrN2O2 |
|---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
tert-butyl 8-bromopyrido[3,2-b]indole-5-carboxylate |
InChI |
InChI=1S/C16H15BrN2O2/c1-16(2,3)21-15(20)19-12-7-6-10(17)9-11(12)14-13(19)5-4-8-18-14/h4-9H,1-3H3 |
InChI Key |
YXWCOMJYBDZYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C3=C1C=CC(=C3)Br)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-tert-butoxycarbonyl-8-bromo-5H-pyrido[3,2-b]indole
Core Construction and Bromination
Pyrido[3,2-b]indole Core Synthesis
The pyrido[3,2-b]indole skeleton is typically synthesized via cyclization reactions involving substituted anilines and pyridine derivatives or through annulation strategies starting from bromopyridine intermediates.
- One documented approach involves the condensation of bromopyridine derivatives with appropriate amines under copper-catalyzed conditions to form the bicyclic core. For example, refluxing 8-bromo-5H-pyrido[3,2-b]indole precursors with amines in the presence of copper(I) iodide and potassium phosphate tribasic in nitrobenzene under nitrogen atmosphere yields the desired core structure in moderate to good yields (51–75%) after purification by silica gel chromatography.
Bromination at Position 8
The bromine substituent at position 8 can be introduced either by:
- Direct bromination of the pyridoindole core using brominating agents under controlled conditions.
- Using pre-brominated pyridine or indole derivatives as starting materials.
In one method, brominated pyridine intermediates undergo annulation to form the bromopyridoindole ring system, as described in a multi-step protocol involving condensation with dimethylformamide diethyl acetal followed by acid treatment to yield the brominated pyridone intermediate, which is then converted to the bromo compound.
Boc Protection of the Nitrogen Atom
Protection of the nitrogen at position 5 with a tert-butoxycarbonyl group is typically achieved by treating the 5H-pyrido[3,2-b]indole core with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions to afford the Boc-protected product.
- This step is often performed after the bromination to avoid side reactions.
- The Boc group enhances the compound’s stability and solubility for further synthetic manipulations.
Representative Synthetic Procedure
A representative synthesis combining these steps is summarized below:
Detailed Experimental Data and Characterization
NMR and Mass Spectrometry Data
The 5-tert-butoxycarbonyl-8-bromo-5H-pyrido[3,2-b]indole compound is characterized by:
Yield and Purity
Comparative Analysis of Preparation Routes
Summary and Recommendations
- The most reliable and documented method for preparing 5-tert-butoxycarbonyl-8-bromo-5H-pyrido[3,2-b]indole involves copper-catalyzed coupling of 8-bromo-5H-pyrido[3,2-b]indole with appropriate amines, followed by Boc protection of the nitrogen atom.
- Bromination can be introduced either before or after core construction, but pre-brominated starting materials simplify the process.
- Boc protection is straightforward and typically performed under mild conditions.
- Purification by silica gel chromatography is effective to isolate the target compound with high purity.
- Optimization of reaction conditions, such as solvent choice and catalyst loading, can improve yields.
Chemical Reactions Analysis
Types of Reactions
5-Boc-8-bromo-5H-pyrido[3,2-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted indole derivatives.
Deprotection Reactions: The major product is 8-bromo-5H-pyrido[3,2-b]indole.
Scientific Research Applications
5-Boc-8-bromo-5H-pyrido[3,2-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of organic electronic materials and other advanced materials
Mechanism of Action
The mechanism of action of 5-Boc-8-bromo-5H-pyrido[3,2-b]indole is not fully understood. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The bromine atom and Boc group may influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Key Observations :
- For instance, 5-(pyridin-2-yl) substitution in the analog from enables π-π stacking in biological targets, whereas the Boc group may prioritize synthetic versatility over direct bioactivity .
- Bromination : Bromine at C8 (target compound) vs. C3 or C5 (e.g., 5-bromo-1H-indole derivatives in ) alters reactivity in cross-coupling reactions. C8-brominated pyridoindoles are less sterically hindered than C5-brominated indoles, favoring nucleophilic substitution .
Key Observations :
- Substituent Positioning: In indenoindoles (), substituents at C5 and C7 (e.g., hydroxyl, methoxy) significantly improve CK2 inhibition, suggesting that analogous modifications on pyridoindoles (e.g., C8 bromine) could similarly enhance target binding .
- Bromo Substitution : Bromine at C8 in pyridoindoles may mimic the role of C5 bromine in indole derivatives (e.g., 9c in ), where it stabilizes the compound without directly contributing to bioactivity .
Biological Activity
5-Boc-8-bromo-5H-pyrido[3,2-b]indole is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on anticancer properties, binding affinities, and its role in various therapeutic applications.
Compound Overview
Chemical Structure:
- Molecular Formula: CHBrNO
- Structural Features: The compound features a pyridine ring fused to an indole framework, with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position and a bromine atom at the 8-position.
Anticancer Properties
Research indicates that 5-Boc-8-bromo-5H-pyrido[3,2-b]indole exhibits notable anticancer properties. Several studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 1.2 | Induction of apoptosis |
| HCT116 | 0.9 | Inhibition of cell proliferation |
| A375 | 1.5 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may disrupt critical cellular processes involved in cancer progression.
Binding Affinities
The biological activity of 5-Boc-8-bromo-5H-pyrido[3,2-b]indole is also linked to its binding affinity to specific biological targets. Interaction studies have shown that this compound has a high affinity for several receptors and enzymes involved in cancer and neurological disorders:
| Target | Binding Affinity (Ki) | Biological Relevance |
|---|---|---|
| CDK2 | 0.36 µM | Regulates cell cycle; potential for cancer therapy |
| GABA receptor | 1.8 µM | Modulates neurotransmission; implications in anxiety disorders |
These interactions highlight the compound's potential as a therapeutic agent in both oncology and neurology.
Study on Anticancer Activity
A study published in Molecular Cancer Therapeutics demonstrated that 5-Boc-8-bromo-5H-pyrido[3,2-b]indole significantly inhibited tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor reduction.
Neuropharmacological Effects
In another study focusing on neuropharmacological applications, the compound was tested for its effects on alcohol self-administration behaviors in animal models. Results indicated that it reduced binge drinking behaviors without sedative effects, suggesting a unique profile that could be beneficial for treating alcohol use disorders.
Q & A
Q. What synthetic methodologies are recommended for introducing the Boc group at the 5-position of 8-bromo-5H-pyrido[3,2-b]indole?
The tert-butoxycarbonyl (Boc) group is typically introduced via nucleophilic substitution or protection of an amine intermediate. While direct evidence for Boc introduction is limited in the provided data, analogous strategies involve reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane or THF at 0–25°C . For 5H-pyridoindole scaffolds, ensure steric accessibility of the 5-position by pre-functionalizing the nitrogen. Post-Boc protection, purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) is critical, as demonstrated in related indole derivatives .
Q. How can reaction conditions be optimized for Cu-catalyzed functionalization of the 8-bromo substituent?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for modifying brominated indoles. Key parameters include:
- Solvent system : PEG-400:DMF (2:1) enhances solubility and reaction efficiency .
- Catalyst loading : 1.0–1.5 equivalents of CuI ensures sufficient catalytic activity .
- Reaction time : 12–24 hours under stirring at ambient temperature .
Monitor reaction progress via TLC (Rf ~0.30 in 70:30 ethyl acetate/hexane) . Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Q. What spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assign signals for the Boc group (e.g., tert-butyl protons at ~1.3 ppm and carbonyl carbons at ~155 ppm) and pyridoindole backbone (aromatic protons at 7.0–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- TLC : Validate purity and compare Rf values against known standards .
Advanced Research Questions
Q. How should researchers resolve discrepancies in synthetic yields between batches?
Variations in yield (e.g., 25% vs. 50% in CuAAC reactions ) may arise from:
- Catalyst activity : Use freshly prepared CuI to avoid oxidation.
- Solvent purity : Dry DMF over molecular sieves to eliminate water.
- Reaction scale : Smaller scales (<1 mmol) may suffer from inefficiencies; optimize using microwave-assisted synthesis for reproducibility.
Validate each step with intermediate characterization (e.g., NMR, TLC) and employ statistical design-of-experiments (DoE) to identify critical variables.
Q. What advanced strategies enable modification of the bromine substituent for enhanced bioactivity?
- Palladium-catalyzed cross-coupling : Replace bromine with aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions, using Pd(PPh₃)₄ or XPhos Pd G3 .
- Nucleophilic substitution : React with amines or thiols in DMF at 80–100°C .
- Photoredox catalysis : Explore C–Br activation under visible light for radical-based functionalization.
Q. How can computational modeling predict target interactions of 5-Boc-8-bromo-5H-pyrido[3,2-b]indole?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., CDK2) or DNA repair enzymes, leveraging structural analogs from pyridoindole interaction studies .
- QSAR : Correlate electronic properties (Hammett σ) of substituents with inhibitory activity.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS.
Q. What in vivo pharmacokinetic challenges are anticipated for this compound?
- Metabolic stability : The Boc group may reduce hepatic clearance, but the bromine atom could increase lipophilicity, requiring prodrug strategies.
- Blood-brain barrier (BBB) penetration : Predict logP and PSA using SwissADME; modify with polar groups if PSA >90 Ų .
- Toxicity screening : Prioritize Ames test and hERG channel inhibition assays early in development.
Data Contradiction Analysis
Q. How to interpret conflicting NMR data between synthesized batches?
- Impurity identification : Compare ¹³C DEPT spectra to detect byproducts (e.g., de-Boc derivatives).
- Dynamic effects : Rotameric states of the Boc group may split signals; acquire spectra at elevated temperatures (e.g., 40°C) to coalesce peaks .
- Crystallography : Resolve ambiguities with single-crystal X-ray diffraction, if feasible .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
